molecular formula C9H13NO3S B172965 N-(2-ethoxyphenyl)methanesulfonamide CAS No. 198486-31-6

N-(2-ethoxyphenyl)methanesulfonamide

Cat. No.: B172965
CAS No.: 198486-31-6
M. Wt: 215.27 g/mol
InChI Key: HIKCSKLXYWTBOT-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)methanesulfonamide is an organic compound with the molecular formula C9H13NO3S and a molecular weight of 215.27 g/mol It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-ethoxyphenyl)methanesulfonamide can be synthesized through several methods. One common approach involves the reaction of 2-ethoxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired sulfonamide product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
N-(2-ethoxyphenyl)methanesulfonamide has been investigated for its antimicrobial properties. Sulfonamides are known to inhibit bacterial growth by targeting enzymes involved in folate synthesis. Research indicates that derivatives with specific structural features can enhance efficacy against resistant strains of bacteria.

Anti-inflammatory Properties
The compound is also being studied for its anti-inflammatory effects. Preliminary findings suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Analgesic Effects
In animal models, this compound has shown potential analgesic properties. Its mechanism may involve modulation of pain pathways, indicating its utility in pain management therapies.

Materials Science

Polymer Synthesis
this compound is utilized in the synthesis of novel polymers. When incorporated into polymer chains, it enhances properties such as flexibility and thermal resistance. Polymers developed using this compound have demonstrated superior mechanical properties compared to conventional materials.

Property Conventional Polymers Polymers with this compound
Tensile StrengthModerateHigh
Elongation at BreakLowIncreased
Thermal ResistanceStandardEnhanced

Environmental Applications

Agrochemical Potential
Research is exploring the use of this compound as an agrochemical agent, either as a pesticide or herbicide. Field trials suggest its effectiveness at low concentrations, which could minimize environmental impacts while improving crop yields.

Analytical Chemistry

Reference Standard in Pharmaceutical Testing
The compound serves as a reference standard in pharmaceutical testing, ensuring the accuracy and reliability of analytical methods. It is used to calibrate instruments and validate test methods for various pharmaceutical compounds.

Nanotechnology

Fabrication of Nanomaterials
Due to its reactive functional groups, this compound is applied in the fabrication of nanomaterials and nanostructures. It can act as a building block in the synthesis of nanocomposites and nano-coatings, which exhibit unique electronic and mechanical properties.

Computational Studies

Advanced computational methods such as density functional theory (DFT) are employed to predict the behavior of this compound in various chemical environments. These studies provide insights into its reactivity and stability, guiding experimental research and the design of new compounds.

Case Study 1: Antimicrobial Efficacy

A study conducted at a major pharmaceutical research institute evaluated the antimicrobial activity of this compound against multiple bacterial strains. Results indicated significant inhibition of growth in resistant strains, suggesting its potential as a new antibiotic agent.

Case Study 2: Polymer Enhancement

Researchers at a materials science lab synthesized a series of polymers incorporating this compound. The resulting materials exhibited improved tensile strength and thermal stability compared to traditional polymers, demonstrating the compound's effectiveness in enhancing material properties.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. This interaction can inhibit the activity of certain enzymes or disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-ethoxyphenyl)methanesulfonamide is unique due to the presence of the ethoxy group on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other sulfonamides and can lead to different applications and effects .

Biological Activity

N-(2-ethoxyphenyl)methanesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Overview of this compound

This compound features a sulfonamide group attached to an ethoxy-substituted phenyl ring. This structural configuration is significant as it may influence both its chemical reactivity and biological properties. The compound is primarily studied for its antimicrobial and anti-inflammatory activities, which are critical in therapeutic applications.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide moiety can form hydrogen bonds with enzymes and other proteins, potentially inhibiting their activity. This interaction can disrupt various cellular processes, leading to the observed biological effects such as:

  • Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in inflammatory pathways.
  • Antimicrobial Effects : By targeting bacterial enzymes, it can hinder the growth of pathogens.

Biological Activity Data

A summary of key findings related to the biological activity of this compound is presented in the following table:

Activity Effect Reference
AntimicrobialInhibits growth of specific bacteria
Anti-inflammatoryReduces inflammatory markers
CytotoxicityInduces apoptosis in cancer cells

Case Studies

Several case studies have explored the biological activity of sulfonamides, including this compound. These studies highlight its potential therapeutic applications:

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains, suggesting its potential as a treatment for bacterial infections .
  • Anti-inflammatory Properties : Research indicated that this compound could effectively reduce inflammation in animal models, aligning with findings from other sulfonamides that target inflammatory pathways .
  • Cytotoxic Effects on Cancer Cells : In vitro studies showed that this compound induced apoptosis in certain cancer cell lines, indicating its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other sulfonamides but exhibits unique properties due to the ethoxy substituent. A comparison with selected compounds is provided below:

Compound Key Activity Notable Differences
MethanesulfonamideBasic antimicrobial propertiesLacks ethoxy group, resulting in different reactivity
N-(4-nitro-2-phenoxyphenyl)methanesulfonamideStrong COX-2 inhibitionMore potent anti-inflammatory effects
N-(2-aminoethyl)benzene sulfonamideCardiovascular effectsFocused on blood pressure modulation

Properties

IUPAC Name

N-(2-ethoxyphenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-3-13-9-7-5-4-6-8(9)10-14(2,11)12/h4-7,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKCSKLXYWTBOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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